molecular formula C15H20O4 B1532113 Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate CAS No. 1158137-06-4

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Cat. No.: B1532113
CAS No.: 1158137-06-4
M. Wt: 264.32 g/mol
InChI Key: JPDDQZRQKQNLCW-GQCTYLIASA-N
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Description

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxy moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate typically involves the reaction of 4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the development of more complex molecules.

Key Reactions:

  • Oxidation: This compound can be oxidized to yield carboxylic acids or ketones, depending on the oxidizing agent used.
  • Reduction: The ester group can be reduced to form alcohols.
  • Substitution: The methoxy and prop-1-en-1-yl groups can undergo substitution reactions with suitable reagents, facilitating further synthetic pathways .

Biological Applications

Research has indicated that this compound exhibits potential biological activities , including:

  • Anti-inflammatory Properties: Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide and hydrogen peroxide in synoviocytes stimulated by lipopolysaccharides and tumor necrosis factor-alpha.
  • Antioxidant Activity: Its ability to scavenge free radicals positions it as a candidate for further exploration in the development of antioxidant therapies.

Medical Research

The therapeutic potential of this compound is being investigated in various medical contexts:

Case Studies:

  • Chronic Inflammatory Conditions: Preliminary studies suggest it may play a role in treating conditions characterized by chronic inflammation due to its inhibitory effects on inflammatory pathways.
  • Pain Management: Its analgesic properties are being explored, particularly in models of pain induced by inflammatory stimuli.

Industrial Applications

In the industrial sector, this compound is utilized primarily due to its aromatic properties :

Uses:

  • Fragrance Production: It is incorporated into formulations for perfumes and scented products.
  • Flavoring Agents: Its flavor profile makes it suitable for use in food products, enhancing taste without compromising safety.

Mechanism of Action

The mechanism of action of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha . This suggests its potential role in modulating inflammatory pathways.

Comparison with Similar Compounds

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate can be compared with similar compounds such as:

Biological Activity

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with the molecular formula C15H20O4C_{15}H_{20}O_{4} and a molecular weight of 264.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

  • Molecular Formula: C15H20O4C_{15}H_{20}O_{4}
  • Molecular Weight: 264.32 g/mol
  • CAS Registry Number: 1158137-06-4
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha (TNF-α) . This inhibition suggests a potential role in managing inflammation-related conditions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the release of inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases .

2. Antioxidant Activity

The compound also displays notable antioxidant activity. It has been shown to scavenge free radicals effectively, which may help protect cells from oxidative stress and damage associated with various chronic diseases .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, analogs of this compound have demonstrated significant inhibitory effects on colon cancer cell growth. The mechanisms involved include the induction of apoptosis through activation of caspases and upregulation of death receptors .

Research Findings

Study Findings Methodology
Study on Anti-inflammatory EffectsReduced nitric oxide production in LPS-treated synoviocytesIn vitro cell culture assays
Antioxidant Activity AssessmentEffective scavenging of DPPH radicalsSpectrophotometric analysis
Anticancer Activity EvaluationInduced apoptosis in colon cancer cells; increased expression of DR5 and DR6Xenograft mouse model studies

Case Study 1: Inhibition of Colon Cancer Growth

A study evaluated the effects of this compound on colon cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved caspase-3 .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

Properties

IUPAC Name

methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDDQZRQKQNLCW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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